molecular formula C13H20ClNO2 B13592086 Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride

Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride

Cat. No.: B13592086
M. Wt: 257.75 g/mol
InChI Key: HPKPGLBLRLRHIG-UHFFFAOYSA-N
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Description

Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride is a chemical compound with the molecular formula C13H20ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methyl ester group, an amino group, and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride typically involves the reaction of 2,4-dimethylphenylacetic acid with methylamine and subsequent esterification. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid, to facilitate the reaction. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(2,4-dimethylphenyl)butanoate
  • Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate

Uniqueness

Methyl3-amino-4-(2,4-dimethylphenyl)butanoatehydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a dimethylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

methyl 3-amino-4-(2,4-dimethylphenyl)butanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-9-4-5-11(10(2)6-9)7-12(14)8-13(15)16-3;/h4-6,12H,7-8,14H2,1-3H3;1H

InChI Key

HPKPGLBLRLRHIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(CC(=O)OC)N)C.Cl

Origin of Product

United States

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